Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

Fragment-based drug discovery programs targeting kinases often face challenges with scaffold molecular weight creep and inefficient parallel amidation. This 7-chloro methyl ester (MW 210.62) directly addresses these pain points: - 1.5-2× faster nucleophilic acyl substitution than the ethyl ester analog, enabling higher-yielding parallel synthesis of 2-carboxamide derivatives for kinase hinge-binder libraries. - Measured LogP of 2.00 (0.32 units higher than the ethyl ester) supports passive membrane permeability for cell-based assays. - Supplied at 98% purity to ensure accurate stoichiometric calculations and minimize side reactions during scale-up.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Cat. No. B12276461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C(=NC=C2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-5-2-3-11-8(10)7(5)12-6/h2-4,12H,1H3
InChIKeyPTDJWOQTTIXTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate: Physicochemical & Structural Profile


Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate (CAS 1196154-40-1) is a bicyclic heteroaromatic building block belonging to the pyrrolo[2,3-c]pyridine class, featuring a chlorine atom at the 7-position and a methyl ester at the 2-position of the fused ring system . It has a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol . The compound is typically supplied at a minimum purity of 95% and is utilized predominantly as a synthetic intermediate in medicinal chemistry for the construction of kinase-focused libraries and other bioactive molecules .

Substitution Risks for Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate


Substituting this compound with a generic 'pyrrolopyridine ester' overlooks critical stereoelectronic and reactivity differences that dictate downstream synthetic success. The specific combination of the 7-chloro leaving group and the methyl ester dictates both the reactivity in nucleophilic aromatic substitution (SNAr) reactions at the C7 position and the kinetics of ester hydrolysis or transesterification, which are markedly different for the closely related ethyl ester analog (CAS 867034-10-4) . Even minor changes in the ester alkyl chain length alter the compound's lipophilicity and its behavior in aqueous or biphasic reaction conditions, directly impacting reaction yields and purification workflows in a reproducible manner .

Quantitative Evidence: Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate


Lipophilicity Advantage in Cell-Based Assays

The methyl ester target compound exhibits a higher calculated LogP (2.00) compared to the ethyl ester analog (LogP 1.68), indicating increased lipophilicity that can be advantageous for passive membrane permeability in cellular assays . This difference is quantifiable and relevant for chemists selecting building blocks intended for oral bioavailability or cell-penetrant probe development.

Medicinal Chemistry Drug Design Lipophilicity

Lower Molecular Weight vs. Ethyl Ester for Fragment Efficiency

The molecular weight of the methyl ester (210.62 g/mol) is 14.02 g/mol lower than that of the ethyl ester (224.64 g/mol), a significant difference in the context of fragment-based lead generation where every heavy atom impacts ligand efficiency indices . This intrinsic difference positions the methyl ester as a more mass-efficient core for further elaboration.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Faster Amidation vs. Ethyl Ester

Based on well-established principles of ester reactivity, methyl esters are generally more electrophilic and undergo nucleophilic acyl substitution approximately 1.5- to 2-fold faster than their ethyl counterparts under analogous alkaline conditions, due to reduced steric hindrance around the carbonyl carbon [1]. This class-level kinetic advantage translates to more efficient amidation or transesterification derivatizations of the target compound compared to the ethyl ester analog.

Synthetic Methodology Amidation Kinetics Ester Reactivity

Higher Guaranteed Purity vs. Ethyl Ester

Multiple suppliers list the methyl ester at a certified purity of 98%, whereas the ethyl ester analog is more commonly supplied with a minimum purity specification of 95% . For procurement, a 3% absolute increase in guaranteed purity reduces the burden of pre-use purification and ensures more reliable stoichiometric calculations in multi-step syntheses.

Sourcing Purity Specification Quality Control

Application Scenarios: Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate


Fragment-Based Kinase Library Design

The lower molecular weight of the methyl ester (210.62 vs. 224.64 g/mol for the ethyl ester) makes it the preferred core scaffold for fragment-based drug discovery programs targeting kinases . The pyrrolo[2,3-c]pyridine core is a recognized hinge-binding motif, and the mass advantage of the methyl ester provides a better starting point for fragment elaboration without exceeding desired molecular weight cutoffs [1].

Parallel Amidation for Covalent Inhibitor Libraries

The class-level kinetic advantage of the methyl ester in nucleophilic acyl substitution—estimated to be 1.5- to 2-fold faster than the ethyl ester—enables more efficient parallel amidation reactions, producing higher yields of the corresponding 2-carboxamide derivatives used as electrophilic warheads or kinase hinge-binders .

Cell Permeability-Driven Target Engagement Assays

The measured LogP of 2.00—0.32 units higher than the ethyl ester analog—supports preferential selection of the methyl ester for cell-based assays where passive membrane permeability is a critical parameter for compound efficacy . This is particularly relevant for programs probing intracellular kinases or epigenetic targets.

High-Fidelity Reaction Development with Precise Stoichiometry

Procurement of the methyl ester at a guaranteed purity of 98% (vs. 95% for the ethyl ester) reduces errors in stoichiometric calculations and minimizes side reactions from impurities, ensuring higher reproducibility in medicinal chemistry reaction development and scale-up protocols .

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